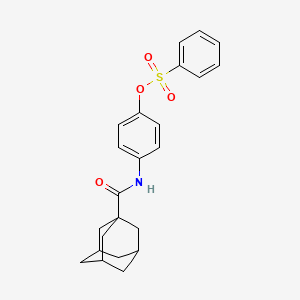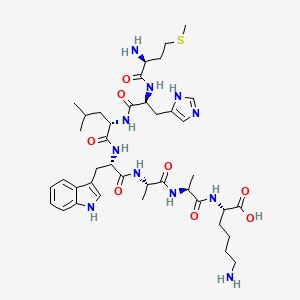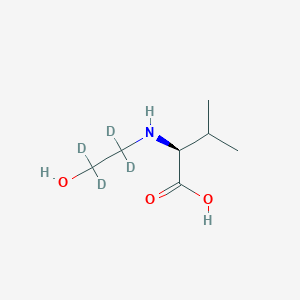
N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) is a deuterated derivative of N-2-(Hydroxyethyl)-L-valine, a compound commonly used in various scientific and industrial applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways, reaction mechanisms, and to improve the stability and detection of the compound in analytical procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Hydroxyethyl)-L-valine-d4 typically involves the following steps:
Starting Materials: The synthesis begins with L-valine and deuterated ethanolamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the hydroxyethyl group.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the technical grade compound.
Industrial Production Methods
In an industrial setting, the production of N-2-(Hydroxyethyl)-L-valine-d4 may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the technical grade product.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-(Hydroxyethyl)-L-valine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield N-2-(Formyl)-L-valine-d4.
Reduction: Can produce N-2-(Ethyl)-L-valine-d4.
Substitution: Can result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-2-(Hydroxyethyl)-L-valine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to track the incorporation and metabolism of valine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of valine-containing drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Mécanisme D'action
The mechanism by which N-2-(Hydroxyethyl)-L-valine-d4 exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and proteins involved in valine metabolism.
Pathways: It participates in metabolic pathways where valine is a substrate, providing insights into the dynamics of these pathways through deuterium labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-2-(Hydroxyethyl)-L-valine: The non-deuterated version of the compound.
N-2-(Hydroxyethyl)-D-valine: The D-enantiomer of the compound.
N-2-(Hydroxyethyl)-L-leucine: A similar compound with leucine instead of valine.
Uniqueness
N-2-(Hydroxyethyl)-L-valine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and reaction studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2 |
Clé InChI |
AJNYQRXDVGKEIT-VLWZFCPZSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CC(C)C(C(=O)O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


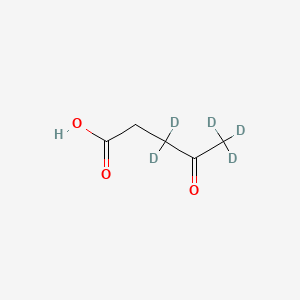
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)

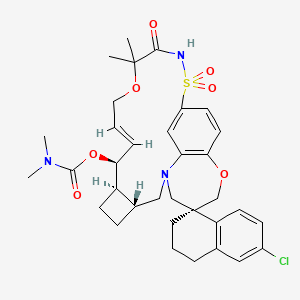


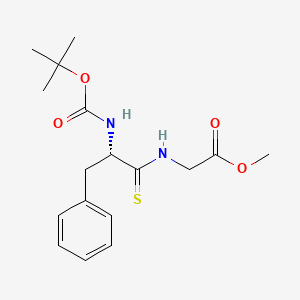
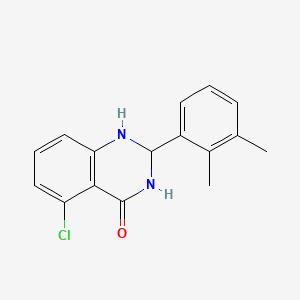
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
